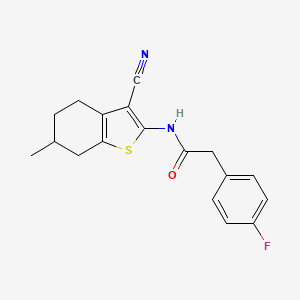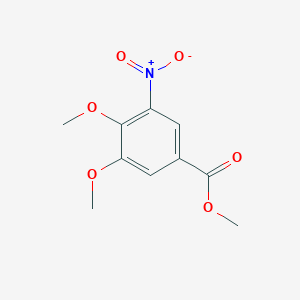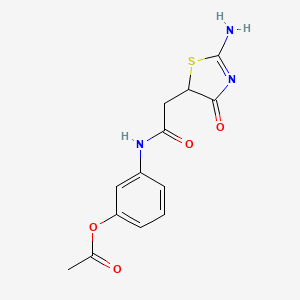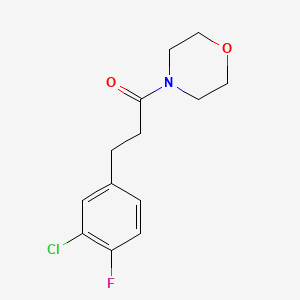![molecular formula C11H7ClF6N4 B2798179 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 1092346-53-6](/img/structure/B2798179.png)
3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique molecular structure
作用机制
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, but the specific target can vary depending on the exact structure of the compound and its intended use .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions with its targets and the resulting changes would depend on the exact nature of these targets.
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their fluorine content and pyridine structure, are likely to influence their pharmacokinetic properties .
Result of Action
The biological activities of tfmp derivatives are thought to be due to their unique physicochemical properties . These activities can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the unique physicochemical properties of TFMP derivatives, such as their fluorine content and pyridine structure, may influence how they interact with their environment .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthetic processes. A common method starts with the chlorination of 2-methyl-5-trifluoromethyl-pyridine, followed by the introduction of the triazole moiety. The synthesis might involve the use of reagents like thionyl chloride, and the reactions are usually conducted under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods: Industrially, the compound is synthesized in a controlled environment, often using batch reactors. The process involves strict temperature control and the use of catalysts to enhance reaction efficiency. Safety protocols are essential due to the reactive nature of the intermediates involved.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and triazole moieties allow for nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The primary products depend on the type of reaction. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine: It has potential applications in medicinal chemistry, particularly in designing drugs with specific biological targets. The triazole ring is known for its pharmacophoric properties, making it a candidate for antimicrobial or anticancer agents.
Industry: In the industry, this compound can be used in the manufacture of agrochemicals and other specialty chemicals due to its stability and reactivity profile.
相似化合物的比较
Similar Compounds: Similar compounds include other triazole-containing molecules such as 1,2,4-triazol-5-ylmethane derivatives.
Uniqueness: What sets 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine apart is its trifluoromethyl groups, which impart unique chemical properties like increased lipophilicity and metabolic stability.
属性
IUPAC Name |
3-chloro-2-[[5-methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF6N4/c1-5-20-9(11(16,17)18)21-22(5)4-8-7(12)2-6(3-19-8)10(13,14)15/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSTZAYNVOQFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2798096.png)



![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)


![2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2798108.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2798110.png)
![N-[(oxolan-2-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2798113.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2798116.png)
![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)
![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)
![2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2798119.png)
